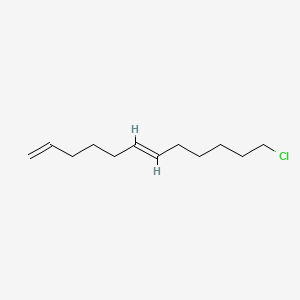
Naphthalene-2,6-dicarbonitrile
Overview
Description
Naphthalene-2,6-dicarbonitrile is a solid compound . It belongs to the class of naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety with a ring carbon bearing a carboxylic acid group . It is used as a precursor to a new molecular semiconductor .
Synthesis Analysis
The synthesis of Naphthalene-2,6-dicarbonitrile involves a reaction at 335℃ for 1 hour . The reaction vessel is kept in an open state and stirred at 600 r/min. After maintaining the reaction temperature for a certain period, the reaction vessel is closed and connected to a vacuum, adjusting the vacuum inside the reactor to 20-50mbar .Molecular Structure Analysis
The molecular weight of Naphthalene-2,6-dicarbonitrile is 178.19 . Its linear structure formula is C12H6N2 . The InChI key is ZBFVJRBOKDTSMO-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene-2,6-dicarbonitrile is involved in the synthesis of a variety of compounds. It is used as a linker in the construction of covalent organic frameworks .Physical And Chemical Properties Analysis
Naphthalene-2,6-dicarbonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .Scientific Research Applications
Synthesis and Material Applications
Naphthalene diimides, including derivatives like Naphthalene-2,6-dicarbonitrile, play a crucial role in the development of materials science due to their ability to form supramolecular structures, act as sensors, and facilitate host-guest interactions. These compounds are integral in the fabrication of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their utility extends to catalysis, leveraging anion-π interactions, and intercalations with DNA for potential medicinal applications. Recent advancements have highlighted their application in artificial photosynthesis and solar cell technology, showcasing their versatility in both design and functionality (Kobaisi et al., 2016).
Environmental Science and Biodegradation
Research into the environmental impact and biodegradation pathways of naphthalene compounds, including Naphthalene-2,6-dicarbonitrile, demonstrates their significance in understanding pollution and remediation strategies. For instance, studies have elucidated the anaerobic biodegradation pathway of naphthalene, revealing that carboxylation is an initial step, followed by successive reduction reactions leading to less harmful products. This insight is crucial for developing strategies to mitigate pollution from polycyclic aromatic hydrocarbons in aquatic and soil environments (Zhang et al., 2004).
Photocatalysis and Pollution Control
In the field of photocatalysis, naphthalene derivatives have been explored for their potential in pollution control and environmental remediation. Studies on mixed-phase titanium dioxide photocatalysts have shown enhanced activity for the oxidation of naphthalene, pointing towards effective strategies for air and water purification. The synergism observed between rutile and anatase phases of TiO2 when used in conjunction with naphthalene derivatives underscores the potential for designing more efficient photocatalytic systems for degrading persistent organic pollutants (Ohno et al., 2003).
Electrochemical Remediation
Electrochemical methods for the removal of naphthalene pollutants from water showcase the application of naphthalene derivatives in environmental engineering. Utilizing carbon electrodes to degrade naphthalene through active chlorine pathways offers a promising approach for treating contaminated water, especially in remote or resource-limited settings such as Antarctic regions. This technique emphasizes the adaptability and effectiveness of electrochemical solutions in addressing environmental contamination challenges (McQuillan et al., 2020).
Mechanism of Action
Target of Action
Naphthalene-2,6-dicarbonitrile is primarily used as a monomer to synthesize Covalent Organic Framework (COF) materials . COFs are a class of porous polymers that are formed by the covalent bonding of organic building blocks. They have a wide range of applications, including gas storage, catalysis, and drug delivery .
Mode of Action
It is known that the compound forms covalent bonds with other organic building blocks to create the framework structure of cofs .
Biochemical Pathways
The degradation of naphthalene involves two main pathways: the “upper pathway,” which converts naphthalene to salicylate, and the “lower pathway,” which further metabolizes salicylate to central carbon pathway via catechol .
Pharmacokinetics
Given its use in the synthesis of cofs, it is likely that these properties would be highly dependent on the specific conditions of the synthesis process .
Result of Action
The primary result of Naphthalene-2,6-dicarbonitrile’s action is the formation of COFs. These materials have a highly ordered and predictable structure, which can be fine-tuned for specific applications by varying the organic building blocks used in their synthesis .
Action Environment
The action of Naphthalene-2,6-dicarbonitrile is influenced by various environmental factors. For instance, the synthesis of COFs typically requires specific temperature and pressure conditions . Furthermore, the compound should be stored at a temperature between 2-8℃ to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
naphthalene-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462600 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-dicarbonitrile | |
CAS RN |
31656-49-2 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















